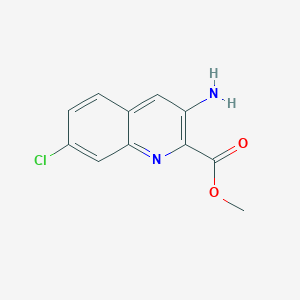![molecular formula C13H7Cl3N2 B13678225 6,8-Dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13678225.png)
6,8-Dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization. One common method involves the reaction of 2-aminopyridine with 4-chlorobenzaldehyde in the presence of a catalyst such as iodine. The reaction proceeds through a [4+1] cycloaddition mechanism to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the scalability and sustainability of the production method.
化学反応の分析
Types of Reactions
6,8-Dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing chlorine atoms.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.
科学的研究の応用
6,8-Dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6,8-Dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of chlorine atoms and the imidazo[1,2-a]pyridine scaffold allows for specific interactions with biological macromolecules, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without chlorine substitutions.
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine: A similar compound with fewer chlorine atoms.
8-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine: Another similar compound with chlorine substitution at a different position.
Uniqueness
6,8-Dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine is unique due to the presence of chlorine atoms at both the 6 and 8 positions, which can influence its chemical reactivity and biological activity. This specific substitution pattern can enhance its interactions with molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C13H7Cl3N2 |
|---|---|
分子量 |
297.6 g/mol |
IUPAC名 |
6,8-dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H7Cl3N2/c14-9-3-1-8(2-4-9)12-7-18-6-10(15)5-11(16)13(18)17-12/h1-7H |
InChIキー |
DXUKEHOVYCBRNY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=C(C3=N2)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Bromo-4-fluoro-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13678152.png)

![Methyl 2-oxo-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B13678162.png)

![Methyl 2-[4-(Trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13678176.png)
![6,8-Dichloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13678184.png)


![4-Bromo-3-phenylbenzo[c]isoxazole](/img/structure/B13678208.png)

![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13678230.png)


